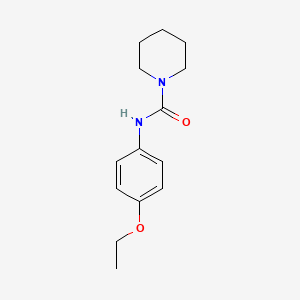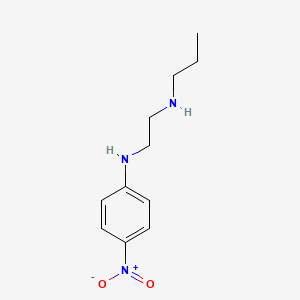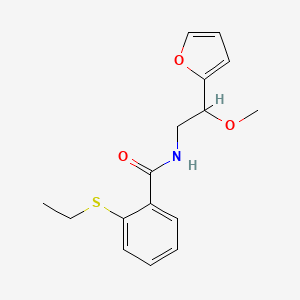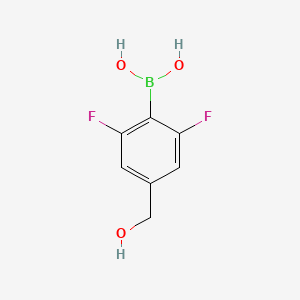![molecular formula C19H15N3O4 B2522269 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide CAS No. 1226487-93-9](/img/structure/B2522269.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzodioxole and an oxadiazole ring, which are common motifs in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the acrylamide linkage between the benzodioxole and the phenyl ring. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The benzodioxole and oxadiazole rings in the structure suggest that this compound may have interesting electronic properties. These heterocycles often contribute to the bioactivity of pharmaceuticals .Chemical Reactions Analysis
As an acrylamide, this compound could potentially undergo reactions at the double bond, such as addition reactions. The heterocycles may also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Formation and Detection
Acrylamide formation is a critical area of study, particularly its generation during the heat treatment of foods, a process known as the Maillard reaction. This reaction, occurring between amino acids (notably asparagine) and reducing sugars, leads to the formation of acrylamide, especially in carbohydrate-rich foods under high-temperature conditions (Friedman, 2003). Research efforts are geared towards understanding this mechanism to devise strategies for reducing acrylamide levels in food, thus minimizing potential health risks.
Detection methodologies for acrylamide in food products have evolved, emphasizing the need for rapid, sensitive, and specific techniques. Among these, biosensors have emerged as promising tools for their simplicity, portability, and efficiency in detecting acrylamide, showcasing advancements in nanomaterials and biomolecules that exhibit high affinity towards acrylamide (Hu, Xu, Fu, & Li, 2015).
Mitigation Strategies
Mitigating acrylamide's formation and its toxicity has become a pivotal focus of contemporary research. Various strategies have been explored, from altering cooking methods and temperatures to utilizing natural extracts and compounds that can interact with acrylamide precursors to prevent its formation. For instance, the application of asparaginase to hydrolyze asparagine, a precursor in acrylamide formation, has been investigated as a means to reduce its levels in food products (Friedman & Levin, 2008).
Another innovative approach involves the use of probiotics, specifically Lactobacillus strains, which have shown potential in reducing acrylamide content in food through mechanisms such as binding to acrylamide or converting asparagine into aspartic acid, thereby preventing acrylamide formation (Khorshidian et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-20-19(26-22-12)14-4-6-15(7-5-14)21-18(23)9-3-13-2-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,21,23)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAITILJFYGOB-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

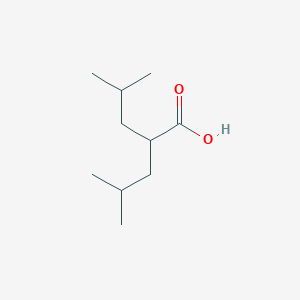
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
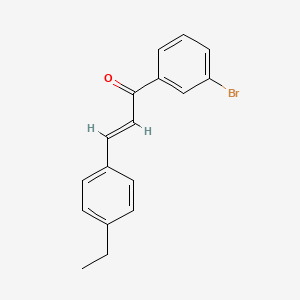
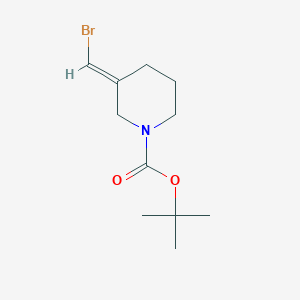
![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
